(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid
Description
Properties
IUPAC Name |
[(2S)-1-[2-(cyclopentylamino)acetyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BN2O3/c15-11(8-13-9-4-1-2-5-9)14-7-3-6-10(14)12(16)17/h9-10,13,16-17H,1-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIOMYEQWSGSO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid, also known by its CAS number 852329-53-4, is a boronic acid derivative with potential therapeutic applications. This compound is of particular interest due to its structural features that may enhance its biological activity, particularly in the context of medicinal chemistry and drug development.
- Molecular Formula : C11H21BN2O3
- Molecular Weight : 240.11 g/mol
- CAS Number : 852329-53-4
Boronic acids have been recognized for their ability to interact with various biological targets, including enzymes and receptors. The incorporation of boron into organic compounds often enhances their potency and selectivity. In the case of this compound, the boronic acid moiety may facilitate interactions with serine proteases or other enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds containing boronic acid structures can exhibit a range of biological activities, including:
- Antidiabetic Effects : Boronic acids have been studied for their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes mellitus. These compounds enhance insulin secretion and improve glycemic control without significant weight gain .
- Anticancer Properties : Some studies suggest that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of hematological malignancies .
Table 1: Summary of Biological Activities
Case Study: Antidiabetic Effects
A study investigating various boronic acid derivatives demonstrated that this compound effectively inhibited DPP-4 activity in vitro. This inhibition led to increased levels of incretin hormones, which are critical for glucose metabolism. The compound was tested in diabetic mouse models, showing significant reductions in fasting blood glucose levels compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds indicate good oral bioavailability and moderate half-lives. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid with related boronic acid derivatives and pyrrolidine-based analogs, highlighting structural variations and functional properties:
Key Structural and Functional Insights
Steric and Electronic Effects: The cyclopentylamino group in the reference compound introduces significant steric bulk, which may impede interactions with enzymes or receptors compared to smaller substituents (e.g., cyclopropylamino in CAS 915283-78-2) . Boronic acid moieties generally exhibit reversible covalent binding to proteases (e.g., thrombin, proteasome), but substituents like formylamino (CAS 915283-64-6) could alter binding kinetics due to electronic effects .
Solubility and Pharmacokinetics: The carboxylic acid analog (CAS 93583-08-5) has a higher molecular weight (288.25 vs. 240.11) and polarity, likely improving aqueous solubility but reducing membrane permeability . Lipophilicity trends: Cyclopentyl > Cyclopropyl > Formylamino > Carboxylic acid, influencing blood-brain barrier penetration or metabolic stability .
Synthetic Accessibility: The discontinuation of the reference compound (CAS 852329-53-4) suggests synthetic challenges, such as instability of the boronic acid group or difficulties in stereochemical control during cyclopentylamino coupling .
Preparation Methods
Synthesis of (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic Acid
Methodology:
Starting from L-proline, the key intermediate is prepared via N-acylation with chloroacetyl chloride in refluxing tetrahydrofuran (THF). This approach leverages the nucleophilicity of the pyrrolidine nitrogen and the reactivity of chloroacetyl chloride.
| Parameter | Details |
|---|---|
| Starting Material | L-proline (20 g, 0.174 mol) |
| Reagent | Chloroacetyl chloride (19.7 mL, 0.261 mol) |
| Solvent | THF (200 mL) |
| Temperature | Reflux (~66°C) |
| Time | 2 hours |
Outcome:
Yield of approximately 81%, with the reaction completed in a significantly shorter time compared to traditional low-temperature methods, demonstrating improved efficiency.
Conversion to Amide and Cyanide Derivative
Amide Formation:
The chloroacetylated proline derivative is reacted with dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to activate the carboxylic acid, followed by ammonium bicarbonate to form the corresponding amide.
| Parameter | Details |
|---|---|
| Reagent | DCC (10.8 g, 0.052 mol) |
| Solvent | DCM (200 mL) |
| Temperature | Room temperature (~20°C) |
| Time | 1 hour |
Yield:
Approximately 52%, with purification by crystallization and column chromatography.
Conversion to Cyano Derivative:
The amide is treated with trifluoroacetic anhydride in THF at 0–5°C, followed by neutralization with ammonium bicarbonate, leading to the formation of the cyano pyrrolidine derivative with high purity (~99.25%).
| Parameter | Details |
|---|---|
| Reagent | Trifluoroacetic anhydride (4.4 mL, 0.0315 mol) |
| Solvent | THF (40 mL) |
| Temperature | 0–5°C during addition, room temperature during stirring |
| Time | 2 hours |
Outcome:
Overall yield from L-proline to the cyano compound is approximately 30%, demonstrating a streamlined route avoiding protection/deprotection cycles.
Introduction of the Cyclopentylamino Group and Boronic Acid
Cyclopentylamino Functionalization
The cyclopentylamino group is introduced via nucleophilic substitution or coupling with an appropriate cyclopentylamine derivative, often using coupling reagents such as HATU or EDCI to facilitate amide bond formation under mild conditions.
Boronic Acid Installation
The boronic acid moiety is incorporated through a Suzuki-Miyaura cross-coupling reaction, which involves:
- Preparing a suitable halogenated pyrrolidine precursor (e.g., the chloroacetyl intermediate)
- Coupling with a boronic acid or boronate ester under palladium catalysis
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Reagents | Boronic acid (or ester) |
| Solvent | Toluene or dioxane with aqueous base (e.g., K₂CO₃) |
| Temperature | 80–100°C |
| Time | 12–24 hours |
This step yields the target boronic acid with high stereochemical fidelity, critical for biological activity.
Data Summary and Comparative Table
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| N-Acylation | Chloroacetyl chloride, L-proline | THF | Reflux (~66°C), 2h | 81% | Efficient, short reaction time |
| Amide Formation | DCC, NH₄HCO₃ | DCM | RT, 1h | 52% | Purified via crystallization |
| Cyanide Derivative | TFA anhydride | THF | 0–5°C, 2h | 83% (from amide) | High purity, no aqueous workup |
| Boronic Acid Coupling | Boronic acid, Pd catalyst | Toluene/dioxane | 80–100°C, 12–24h | Variable | High stereoselectivity |
Research Findings and Optimization Insights
Reaction Efficiency:
Switching from traditional low-temperature N-acylation to reflux conditions in THF significantly reduces reaction time and improves yields.Selectivity and Purity:
The use of trifluoroacetic anhydride facilitates selective conversion to the nitrile without requiring aqueous workup, minimizing side reactions.Scalability:
The described methods are scalable, with consistent yields reported at larger scales, making them suitable for industrial synthesis.Stereochemical Control: Starting from L-proline ensures the stereochemistry at the 2-position is maintained throughout, which is crucial for biological activity.
Q & A
Q. What synthetic routes are recommended for preparing (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid, and how is purity validated?
Methodological Answer: A plausible synthetic route involves:
Pyrrolidine Core Functionalization : Start with (2S)-pyrrolidine-2-boronic acid. Introduce the cyclopentylamino acetyl group via amide coupling using reagents like HATU or EDCl/HOBt, ensuring stereochemical integrity .
Protection Strategies : Use Boc or Fmoc groups to protect reactive sites during synthesis, as seen in analogous pyrrolidine derivatives .
Purification : Employ reverse-phase HPLC (≥97% purity) or column chromatography with silica gel (evidenced for related boronic acids) .
Validation : Confirm purity via HPLC (retention time comparison) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent boronic acid hydrolysis .
- Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid oxidation .
Reference : Safety protocols align with SDS guidelines for structurally similar pyrrolidine and boronic acid derivatives .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine 2-position influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer :
- Experimental Design : Compare coupling yields of (2S)- vs. (2R)-configured analogs with aryl halides (e.g., 4-bromotoluene) using Pd(PPh)/NaCO in THF/water .
- Data Analysis : Monitor reaction progress via TLC and quantify yields via LC-MS.
- Key Insight : The (2S) configuration may enhance boronate complex stability due to spatial alignment with palladium catalysts, improving coupling efficiency .
Data Contradiction Example : If lower yields occur, assess trace water content (alters boronic acid reactivity) or steric hindrance from the cyclopentyl group .
Q. How can computational modeling predict binding affinity to serine proteases, and what experimental validations are required?
Methodological Answer :
Docking Studies : Use software like AutoDock Vina to model interactions between the boronic acid group and protease active sites (e.g., chymotrypsin).
MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å acceptable) .
Experimental Validation :
Q. How to resolve contradictions when this compound exhibits unexpected inactivity in kinase assays?
Methodological Answer :
Hypothesis Testing :
- Off-Target Binding : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-target interactions.
- Solubility Issues : Measure solubility in assay buffer (PBS/DMSO) via nephelometry; optimize with cyclodextrins if <10 µM .
Structural Modifications : Replace the cyclopentyl group with smaller substituents (e.g., methyl) to reduce steric hindrance .
Control Experiments : Validate assay conditions using staurosporine as a positive control .
Reference : Similar troubleshooting approaches are documented for boronic acid-based protease inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
